molecular formula C14H20N4O2 B2378873 N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034523-12-9

N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2378873
CAS No.: 2034523-12-9
M. Wt: 276.34
InChI Key: GGOPSWDKOFGYNL-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide” is a compound that is available for scientific research needs . It is also known by registry numbers ZINC000575605047, ZINC000575605048 .

Scientific Research Applications

Discovery and Clinical Potential

  • The discovery of MGCD0103, a molecule that inhibits histone deacetylases (HDACs) selectively, showcases the design and synthesis of compounds that can block cancer cell proliferation and induce apoptosis, hinting at potential anticancer applications for similar compounds (Zhou et al., 2008).

Enhancing Cellular Uptake

  • Research into Py–Im polyamides demonstrates the importance of structural modifications, such as the introduction of an aryl group, to significantly enhance biological effects by increasing nuclear uptake, a technique that could be relevant for improving the efficacy of related compounds (Meier, Montgomery, & Dervan, 2012).

Anticancer and Anti-angiogenic Activities

  • A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlights their significant anti-angiogenic and DNA cleavage activities, offering a potential pathway for anticancer therapy by blocking blood vessel formation and affecting DNA integrity (Kambappa et al., 2017).

Molecular Docking and Enzyme Inhibition

  • Synthesis and evaluation of novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase agents showcase the potential for such compounds in therapeutic applications, indicating the broad scope of research into pyrimidine derivatives (Rahmouni et al., 2016).

DNA Binding and Recognition

  • Studies on peptides designed for specific DNA sequence recognition in the minor groove, such as pyridine-2-carboxamide-netropsin and 1-methylimidazole-2-carboxamide-netropsin, offer insights into how modifications in compound structure can significantly enhance binding affinity and specificity, potentially guiding the design of related compounds for precise biological interactions (Wade, Mrksich, & Dervan, 1992).

Properties

IUPAC Name

N-cyclopentyl-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-14(17-11-3-1-2-4-11)18-8-6-12(9-18)20-13-5-7-15-10-16-13/h5,7,10-12H,1-4,6,8-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOPSWDKOFGYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(C2)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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